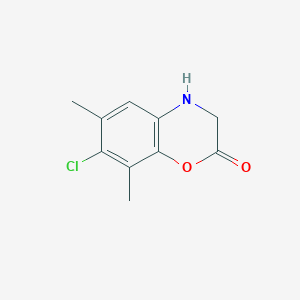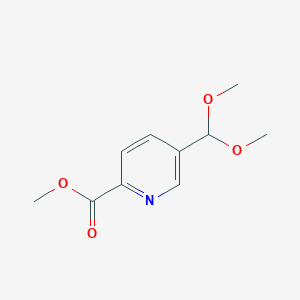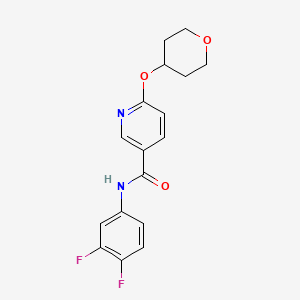
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea, also known as APFTU, is a synthetic compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
科学的研究の応用
Chemical Synthesis and Derivatives
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea and its derivatives are synthesized for various applications in chemical research. For instance, the synthesis of coumarylthiazole derivatives containing aryl urea/thiourea groups has been explored, showing inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for Alzheimer's disease treatment (Kurt et al., 2015). Additionally, thiazole-based chemosensors incorporating urea derivatives have been developed for selective sensing of anions, demonstrating the compound's versatility in sensor technology (Helal & Kim, 2010).
Biological and Medicinal Applications
The biological and medicinal applications of compounds related to 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea are diverse. Compounds with similar structures have shown promise in anticancer testing (Kishikawa & Yuki, 1966), and novel 4,5-disubstituted thiazolyl urea derivatives have been investigated for their antitumor activities, highlighting the therapeutic potential of these compounds (Ling et al., 2008).
Antioxidant Properties
The antioxidant properties of thiazole derivatives have also been studied, with some compounds showing significant ABTS cation radical scavenging ability, indicating their potential as antioxidant agents (Kurt et al., 2015).
Molecular Docking and Computational Studies
Molecular docking and computational studies on urea, thiourea, sulfonamide, and carbamate derivatives of certain intermediates have provided insights into their potential biological activity, further expanding the understanding of their interactions at the molecular level (Chandrasekhar et al., 2018).
特性
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-10(20)14-13(11-6-3-2-4-7-11)18-16(23-14)19-15(21)17-12-8-5-9-22-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMGVRMVWEHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)
![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)




![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)
